Regioisomeric Differentiation: 7-Bromo vs. 8-Bromo Positional Isomer Governs Synthetic Trajectory
Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CAS 1384958-64-8) is unequivocally the 7-bromo regioisomer, as confirmed by IUPAC nomenclature, InChI Key (IXPNXVXHRMYNLR-UHFFFAOYSA-N), and canonical SMILES (CCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N), all of which unambiguously place the bromine atom at the 7-position of the benzazepine ring system [1]. Its closest positional isomer, ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate (CAS 926927-56-2), bears the bromine at the 8-position [2]. In the TLR7/TLR8 modulator patent family (VentiRx Pharmaceuticals, WO2012009258A2 / JP2017002070A), the generic Markush structure defines distinct R⁷ and R⁸ substitution positions, meaning that biological activity and synthetic intermediate utility are explicitly position-dependent [3]. The 7-bromo isomer serves as a distinct electrophilic cross-coupling partner compared to the 8-bromo isomer; in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), the electronic environment of the bromine at C-7 vs. C-8 yields different reactivity profiles due to the differential conjugation of the azepine ring nitrogen at position 1 and the 2-amino group .
| Evidence Dimension | Bromine substitution position on the fused benzene ring (regiochemistry) |
|---|---|
| Target Compound Data | Bromine at C-7 position; CAS 1384958-64-8; InChI Key IXPNXVXHRMYNLR-UHFFFAOYSA-N; SMILES confirms Br at position 7 [1] |
| Comparator Or Baseline | Bromine at C-8 position; CAS 926927-56-2; distinct InChI Key and SMILES; ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate [2] |
| Quantified Difference | Regioisomerically distinct: cannot be interconverted without de novo synthesis. Patent-defined R⁷ vs. R⁸ substitution confers different biological activity profiles in TLR7/8 modulator SAR [3] |
| Conditions | Structural identity confirmed by IUPAC name, InChI Key, and canonical SMILES per PubChem CID 68110000; patent SAR defined in WO2012009258A2 and JP2017002070A [1][3] |
Why This Matters
Procurement of the incorrect regioisomer (8-Br instead of 7-Br) results in a chemically distinct entity with different reactivity in cross-coupling reactions and a different position in patent-defined SAR, potentially invalidating an entire synthetic route or lead optimization program.
- [1] PubChem. (2025). Compound Summary: Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate (CID 68110000). National Center for Biotechnology Information. View Source
- [2] ChemDict. (2025). CAS 926927-56-2: Ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate. ChemDict Chemical Database. View Source
- [3] VentiRx Pharmaceuticals Inc. (2012). Substituted Benzoazepines as Toll-Like Receptor Modulators. Patent WO2012009258A2 (Priority: 2010-07-13). View Source
